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Compound of Interest

Compound Name:
6-fluoro-1H-indazole-3-

carbaldehyde

Cat. No.: B182563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-
carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the

molecule's structure, physicochemical properties, spectroscopic signature, synthesis protocols,

and its significance in the development of novel therapeutics, particularly kinase inhibitors.

Molecular Structure and Chemical Properties
6-fluoro-1H-indazole-3-carbaldehyde possesses a bicyclic structure composed of a benzene

ring fused to a pyrazole ring, which is characteristic of the indazole scaffold. The "1H"

designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen

at position 1, which is generally the most thermodynamically stable form.[1][2] A fluorine atom is

substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is

attached to the 3-position of the pyrazole ring. The indazole core is often considered a

bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of

proteins.[3]

Table 1: Physicochemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde
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Property Value

Molecular Formula C₈H₅FN₂O

Molecular Weight 164.14 g/mol

Melting Point 186 °C[4]

Appearance Yellowish solid[3]

CAS Number 885271-70-5

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde
A general and optimized method for synthesizing 1H-indazole-3-carbaldehyde derivatives

involves the nitrosation of corresponding indoles in a mildly acidic environment.[5][6] This

transformation is efficient for both electron-rich and electron-deficient indoles.[3][5]

This protocol is adapted from a general procedure for the nitrosation of indoles.[3][4]

Materials:

6-fluoro-indole (270 mg, 2 mmol)

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl, 2 N aq.)

Deionized water

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography
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Petroleum ether

Equipment:

Reaction flask with stirrer

Standard laboratory glassware

Rotary evaporator

Column chromatography setup

Procedure:

Prepare a nitrosating mixture: In a suitable flask at 0 °C, prepare a solution of sodium nitrite

(e.g., 8 mmol in water) and DMF.[4] Slowly add aqueous HCl (e.g., 7 mmol).[4]

Prepare the indole solution: Dissolve 6-fluoro-indole (270 mg, 2 mmol) in a minimal amount

of DMF.[3]

Reaction: Slowly add the 6-fluoro-indole solution to the nitrosating mixture.[3]

Stirring: Stir the reaction mixture at room temperature for 5 hours.[3]

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate.[3]

Washing: Wash the combined organic layers three times with water, followed by a brine

wash.[3]

Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.[3]

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a

petroleum ether/EtOAc (8:2) mixture as the eluent.[3]

Isolation: The pure 6-fluoro-1H-indazole-3-carbaldehyde is isolated as a yellowish solid

(yield: 277 mg, 84%).[3]
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Workflow for the Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde
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Final Product
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Caption: Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde via nitrosation.

Spectroscopic Characterization
The structure of 6-fluoro-1H-indazole-3-carbaldehyde is confirmed using various

spectroscopic methods. The data presented below are critical for its identification and quality

control.

Table 2: Spectroscopic Data for 6-fluoro-1H-indazole-3-carbaldehyde[4]
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Technique Data

¹H NMR

(300 MHz, acetone-d₆) δ (ppm): 13.13 (brs, 1H,

NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0

Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H),

7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)

¹³C NMR

(75 MHz, acetone-d₆) δ (ppm): 187.6, 163.2 (d,

J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8

(d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4

(d, J = 27 Hz)

IR
(neat) ν (cm⁻¹): 3142, 1695, 1675, 1633, 1463,

1333, 1149, 862, 807, 727

HRMS (ESI-)
m/z: [M - H]⁻ Calculated for C₈H₄FN₂O:

163.0308, Found: 163.0304

Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents.[1][2][7] Its derivatives have demonstrated a wide range of

pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1]

[8]

Many indazole-containing compounds have been developed as potent protein kinase inhibitors.

[5][8][9] Kinases are crucial enzymes that regulate a vast number of cellular processes, and

their dysregulation is a hallmark of many diseases, especially cancer.[9] Marketed drugs such

as Axitinib and Pazopanib, which are used to treat certain types of cancer, feature the indazole

core and function by inhibiting key kinases in signaling pathways like the Vascular Endothelial

Growth Factor Receptor (VEGFR) pathway.[3][8][9]

6-fluoro-1H-indazole-3-carbaldehyde serves as a versatile intermediate for the synthesis of

these complex kinase inhibitors.[5][6] The aldehyde group at the C3 position is a reactive

handle that allows for the introduction of diverse chemical moieties to modulate potency,

selectivity, and pharmacokinetic properties.
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Indazole-based drugs often target receptor tyrosine kinases (RTKs) like VEGFR. These

receptors, when activated by growth factors, initiate intracellular signaling cascades that

promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that

supply tumors). By binding to the ATP-binding pocket of the kinase domain, indazole inhibitors

block the phosphorylation of downstream substrates, thereby interrupting these pathological

signals.

General Mechanism of Indazole-Based Kinase Inhibitors
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by
nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives
by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
[pubs.rsc.org]

5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by
nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

6. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde
derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]

7. researchgate.net [researchgate.net]

8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC
Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors
for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 6-fluoro-1H-indazole-3-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182563#6-fluoro-1h-indazole-3-carbaldehyde-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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